molecular formula C15H25NO3 B11755806 tert-Butyl 1-oxa-10-azadispiro[2.0.44.43]dodecane-10-carboxylate

tert-Butyl 1-oxa-10-azadispiro[2.0.44.43]dodecane-10-carboxylate

Cat. No.: B11755806
M. Wt: 267.36 g/mol
InChI Key: ZFYQZESWDKQADZ-UHFFFAOYSA-N
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Description

tert-Butyl 1-oxa-10-azadispiro[2.0.44.43]dodecane-10-carboxylate is a spirocyclic compound characterized by a complex bicyclic structure containing both oxygen (oxa) and nitrogen (aza) atoms within its dispiro framework. The tert-butyl carbamate group (-Boc) at position 10 serves as a protective moiety for the secondary amine, a feature common in pharmaceutical intermediates and organic synthesis . The dispiro architecture, defined by the notation [2.0.44.43], indicates two spiro junctions connecting four distinct rings. This structural complexity necessitates advanced analytical techniques, such as X-ray crystallography (e.g., SHELX software ) and NMR spectroscopy , for unambiguous confirmation of its stereochemistry and connectivity.

Properties

Molecular Formula

C15H25NO3

Molecular Weight

267.36 g/mol

IUPAC Name

tert-butyl 2-oxa-10-azadispiro[2.0.44.43]dodecane-10-carboxylate

InChI

InChI=1S/C15H25NO3/c1-13(2,3)19-12(17)16-9-8-15(11-18-15)14(10-16)6-4-5-7-14/h4-11H2,1-3H3

InChI Key

ZFYQZESWDKQADZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CO2)C3(C1)CCCC3

Origin of Product

United States

Preparation Methods

Step 2: Chloroethyl Sidechain Addition

Lithium diisopropylamide (LDA) in toluene mediates the reaction between the cyanide intermediate and 1-bromo-2-chloroethane at 0–20°C. After 12.5 hours, 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile is obtained in 48.7% yield. The low yield here underscores the challenge of managing competing elimination pathways in alkyllithium-mediated reactions.

Step 3: Hydrogenative Cyclization and Boc Protection

Hydrogenation at 50°C under 50 psi H₂ with Raney nickel in methanol reduces the nitrile group to an amine, which spontaneously cyclizes. Subsequent treatment with tert-butyl dicarbonyl anhydride introduces the Boc protecting group, yielding tert-butyl-1,4-dioxa-10-azadispiro[4.2.4.8.25]tetradecane-10-carboxylate in 80% yield.

Step 4: Deprotection and Final Spirocyclization

Deprotection using pyridinium p-toluenesulfonate in acetone/water (7:3 v/v) at 70°C for 15 hours removes the ketal protecting group, forming the target compound in 68.2% yield. The high-temperature aqueous conditions ensure complete deprotection while minimizing ester hydrolysis.

Seven-Step Alternative Route via Malonate Derivatives

CN111620869A outlines a longer but more flexible pathway starting from ethyl malonate, enabling modular functionalization.

Steps 1–3: Malonate Functionalization

Ethyl malonate undergoes successive reductions with lithium borohydride in tetrahydrofuran (THF) and tosylation with p-toluenesulfonyl chloride in dichloromethane. These steps yield a tosylated diol intermediate in 55% overall yield, with the tosyl group enabling subsequent nucleophilic displacements.

Steps 4–5: Spirocyclization and Magnesium-Mediated Reduction

Cesium carbonate in acetonitrile induces cyclization to form a diazaspiro intermediate, followed by magnesium chip reduction in methanol to saturate the ring system. These steps achieve a combined yield of 62%, though the exothermic magnesium reaction requires careful temperature control.

Steps 6–7: Boc Protection and Final Deprotection

Boc anhydride in dichloromethane introduces the tert-butyl carbamate group, followed by palladium-catalyzed hydrogenolysis to remove residual protecting groups. The final two steps proceed in 70% yield, culminating in the target compound.

Comparative Analysis of Synthetic Routes

ParameterFour-Step MethodSeven-Step Method
Total Yield25.3% (overall)15.8% (overall)
Key AdvantagesFewer steps, higher yieldsModular functionalization
Major LimitationsSensitive LDA conditionsLengthy sequence, lower yield
Purification MethodsColumn chromatography (3x)Recrystallization (2x)
Industrial ScalabilityHigh (batch sizes >100 g)Moderate (batch sizes ~50 g)

The four-step method excels in efficiency and scalability, while the seven-step route offers greater flexibility for derivative synthesis. Both methods require rigorous exclusion of moisture during organometallic steps.

Critical Challenges in Synthesis

Stereochemical Control

The dispiro architecture demands precise control over stereochemistry during cyclization. In the four-step method, the use of LDA ensures regioselective chloroethyl addition, but epimerization at C8 remains a concern during deprotection.

Solvent Optimization

Mixed solvent systems prove crucial:

  • Glycol dimethyl ether/ethanol suppresses side reactions in Step 1

  • Acetone/water enables clean deprotection in Step 4

  • Methanol’s protic nature facilitates magnesium-mediated reductions

Purification Strategies

Silica gel chromatography remains indispensable for intermediates, with petroleum ether/ethyl acetate gradients (10:1 to 3:1) effectively separating diastereomers .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-oxa-10-azadispiro[2.0.44.43]dodecane-10-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl 1-oxa-10-azadispiro[2.0.44.43]dodecane-10-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 1-oxa-10-azadispiro[2.0.44.43]dodecane-10-carboxylate is not well-documented. its unique spirocyclic structure suggests that it may interact with biological targets in a specific manner. The presence of both oxygen and nitrogen atoms within the ring system could allow for hydrogen bonding and other interactions with enzymes or receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Spirocyclic compounds with heteroatoms (O, N) and protective groups are widely utilized in drug discovery. Below is a detailed comparison of tert-Butyl 1-oxa-10-azadispiro[2.0.44.43]dodecane-10-carboxylate with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Physical State Stability
This compound (Target) Not Provided Not Provided Dispiro system: 1-oxa-10-aza, [2.0.44.43] rings Not Reported Stable under storage
tert-Butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate C₁₄H₂₆N₂O₃ 270.37 3-oxa-7,10-diaza, spiro[5.6]dodecane Not Reported Not Reported
tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate Not Provided Not Provided 1-oxo-8-aza, spiro[4.5]decane White to yellow solid Stable under storage
tert-Butyl 3-(aminomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate Not Provided Not Provided 1,7-dioxa-10-aza, spiro[4.6]undecane Not Reported Not Reported

Key Observations:

Structural Complexity :

  • The target compound’s dispiro system ([2.0.44.43]) is distinct from simpler spiro frameworks like spiro[4.5]decane or spiro[5.6]dodecane . The additional spiro junctions may influence conformational rigidity and intermolecular interactions.
  • Heteroatom placement varies: The target compound positions oxygen at ring 1 and nitrogen at ring 10, whereas analogs like the 3-oxa-7,10-diaza derivative distribute heteroatoms asymmetrically.

Functional Groups: All compounds feature a tert-butyl carbamate group, suggesting shared applications in amine protection during synthesis.

Molecular Weight and Formula :

  • The spiro[5.6]dodecane analog has a molecular weight of 270.37 g/mol, providing a benchmark for estimating the target compound’s weight if its formula were disclosed.

Stability and Handling :

  • Both the target compound and the spiro[4.5]decane analog are reported as stable under storage, likely due to the inert tert-butyl group. However, the absence of data for other analogs precludes broader conclusions.

Stability and Reactivity

  • Stability : The target compound’s stability under storage aligns with the inert nature of tert-butyl carbamates .
  • Reactivity : The ether-linked oxygen in the target compound may confer resistance to hydrolysis compared to analogs with ester or keto groups.

Q & A

Q. What crystallographic techniques resolve disorder in spirocyclic structures?

  • Methodological Answer : High-resolution synchrotron XRD (λ = 0.7–1.0 Å) with SHELXL refinement handles positional disorder. For twinned crystals, PLATON’s TWINABS corrects intensity data. Hydrogen bonding networks are validated using Mercury’s crystal packing analysis .

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